N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, also known as MOBS, is a sulfonamide compound that has been widely used in scientific research. MOBS has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Scientific Research Applications
Synthesis and Characterization
N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide and its derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been investigated. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful for Type II mechanisms in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Photodynamic Therapy Applications
Certain derivatives of N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide have shown potential in photodynamic therapy (PDT) for the treatment of cancer. These compounds have been designed to enhance Type II photodynamic processes, which involve the generation of singlet oxygen and other reactive oxygen species to induce cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Research on N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide derivatives has also explored their antiproliferative activity against various cancer cell lines. Some derivatives have shown significant antiproliferative effects, suggesting their potential development as lead anticancer agents. This includes structure-activity relationship studies revealing that xanthone benzenesulfonamide hybrid compounds can be effective in this context (Motavallizadeh et al., 2014).
Inhibition of Carbonic Anhydrase
The inhibition of carbonic anhydrase by N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide derivatives has been studied, with some compounds showing strong inhibitory effects on human cytosolic isoforms. This activity suggests potential therapeutic applications in diseases where the modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).
Crystal Structure Analysis
The crystal structures of derivatives of N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide have been analyzed to understand their molecular configurations and interactions. This analysis aids in the rational design of compounds with desired chemical and biological properties (Rodrigues et al., 2015).
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-14-9-7-13(8-10-14)17(11-15-12-21-15)22(18,19)16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIMUQGMAGWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.